Sutezolid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDDDNOJWPQCBZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168611 | |
| Record name | Sutezolid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20168611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-58-8 | |
| Record name | Sutezolid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sutezolid [USAN:INN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sutezolid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11905 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | 168828-58-8 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742407 | |
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| Record name | Sutezolid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168828-58-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SUTEZOLID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A71182L8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sutezolid (PNU-100480): A Deep Dive into its Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sutezolid (PNU-100480) is a promising oxazolidinone antibiotic, a class of synthetic antimicrobial agents that have become a cornerstone in the treatment of drug-resistant tuberculosis. As a structural analogue of linezolid, this compound exhibits potent bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antimycobacterial effect by targeting and inhibiting a fundamental cellular process: protein synthesis. Like other oxazolidinones, its primary target is the bacterial ribosome, the molecular machinery responsible for translating messenger RNA (mRNA) into proteins.[1][2][3]
Specifically, this compound binds to the 23S ribosomal RNA (rRNA) component of the 50S large ribosomal subunit.[1][2] This binding occurs at the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids. By occupying this site, this compound sterically interferes with the proper positioning of the initiator fMet-tRNA (formylmethionyl-transfer RNA) in the P-site, thereby preventing the formation of the 70S initiation complex.[4] This complex, comprising the 30S and 50S ribosomal subunits, mRNA, and initiator tRNA, is essential for the commencement of protein synthesis. Consequently, the production of all bacterial proteins is halted, leading to a bacteriostatic effect in actively growing bacilli and bactericidal activity against nonreplicating mycobacteria.[2]
It is noteworthy that this compound is a prodrug that is rapidly metabolized in vivo to its active sulfoxide metabolite, PNU-101603.[5][6] While both compounds are active against M. tuberculosis, they appear to target different bacterial populations. This compound (the parent compound) is more potent against intracellular mycobacteria, residing within macrophages, whereas PNU-101603 demonstrates greater activity against extracellular bacteria.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound and its metabolite against M. tuberculosis and its effect on host cell mitochondria.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and PNU-101603 against M. tuberculosis
| Compound | M. tuberculosis Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound (PNU-100480) | H37Rv | 0.25 | - | - | [7] |
| This compound (PNU-100480) | Clinical Isolates | ≤0.0625 - 0.5 | ≤0.062 | - | [1] |
| This compound (PNU-100480) | Drug-Susceptible & MDR Isolates | - | - | <0.125 | [8] |
| PNU-101603 | H37Rv | 0.25 | - | - | [7] |
| PNU-101603 | Clinical Isolates | - | 0.500 | - | [1] |
Table 2: In Vitro Activity and Mitochondrial Protein Synthesis Inhibition
| Compound | Parameter | Value | Cell Line | Reference(s) |
| This compound (PNU-100480) | IC50 Mitochondrial Protein Synthesis | 7.9 µM | HepG2 | [9] |
| PNU-101603 (M1) | IC50 Mitochondrial Protein Synthesis | 3.9 µM | HepG2 | [9] |
| Linezolid | IC50 Mitochondrial Protein Synthesis | 2.9 µM | HepG2 | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using MGIT™ System
This protocol describes the determination of the MIC of this compound and its metabolites against M. tuberculosis using the BACTEC™ MGIT™ 960 system.
Materials:
-
This compound and PNU-101603 stock solutions (10 mg/mL in DMSO)
-
M. tuberculosis culture (e.g., H37Rv)
-
BACTEC™ MGIT™ 960 tubes with enrichment supplement
-
Sterile saline
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare serial two-fold dilutions of this compound and PNU-101603 in sterile saline to achieve final concentrations ranging from 4.0 to 0.062 µg/mL in the MGIT tubes.
-
Prepare a standardized inoculum of M. tuberculosis from a fresh culture.
-
For a positive growth control, dilute the inoculum 1:100 in sterile saline and add to a MGIT tube.
-
Inoculate the drug-containing MGIT tubes with the standardized bacterial suspension.
-
Incubate all tubes in the BACTEC™ MGIT™ 960 instrument until the growth control tube flags positive.
-
The MIC is defined as the lowest concentration of the drug that shows no significant increase in fluorescence (Growth Units < 100) at the time the 1:100 diluted growth control becomes positive.[1]
Whole Blood Bactericidal Activity (WBA) Assay
The WBA assay measures the bactericidal activity of a drug within a physiologically relevant environment, accounting for the contribution of host immune cells.
Materials:
-
Heparinized whole blood from healthy donors or patients
-
M. tuberculosis culture (e.g., H37Rv)
-
RPMI 1640 tissue culture medium
-
This compound at desired concentrations
-
Sterile water
-
7H9 medium
-
BACTEC™ MGIT™ 960 tubes
Procedure:
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
In screw-cap tubes, combine 300 µL of heparinized whole blood, 300 µL of RPMI 1640 medium, and the standardized mycobacterial inoculum.
-
Add this compound to the desired final concentrations. Include a drug-free control.
-
Incubate the tubes at 37°C with slow, constant rotation for 72 hours.
-
After incubation, centrifuge the tubes to pellet the cells.
-
Remove the supernatant and lyse the blood cells by adding 1 mL of sterile water and vortexing.
-
Centrifuge again to pellet the bacteria and discard the supernatant.
-
Resuspend the bacterial pellet in 500 µL of 7H9 medium.
-
Inoculate the entire suspension into a MGIT tube and place it in the BACTEC™ MGIT™ 960 system.
-
Monitor the time to positivity (TTP). The bactericidal activity is determined by comparing the TTP of drug-treated samples to that of the drug-free control. A longer TTP indicates greater killing of the mycobacteria.
Visualizing the Mechanism and Workflows
This compound's Mechanism of Action on the M. tuberculosis Ribosome
Caption: this compound inhibits protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Logical Relationship of this compound and its Metabolite Activity
Caption: Differential activity of this compound and its primary metabolite.
Conclusion
This compound represents a significant advancement in the fight against tuberculosis, particularly in the face of growing drug resistance. Its mechanism of action, centered on the potent and specific inhibition of bacterial protein synthesis, provides a solid foundation for its clinical efficacy. The distinct roles of the parent compound and its primary metabolite in targeting both intracellular and extracellular mycobacterial populations contribute to its overall therapeutic potential. The experimental protocols and quantitative data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to further understand and optimize the use of this important new antitubercular agent. Further research into the precise binding kinetics and potential for synergistic combinations will continue to refine its role in future tuberculosis treatment regimens.
References
- 1. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. upload.orthobullets.com [upload.orthobullets.com]
- 5. researchgate.net [researchgate.net]
- 6. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis | PLOS One [journals.plos.org]
- 7. Promising Antituberculosis Activity of the Oxazolidinone PNU-100480 Relative to That of Linezolid in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Side-by-Side Profiling of Oxazolidinones to Estimate the Therapeutic Window against Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Development of Sutezolid: A Technical Guide for Novel Tuberculosis Drug Development
An in-depth analysis of the preclinical journey of sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.
This compound (formerly PNU-100480), a thiomorpholine analogue of linezolid, has emerged as a potent candidate in the fight against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its preclinical development has demonstrated significant promise, with superior bactericidal activity compared to linezolid in various models.[2][3][4] This technical guide delves into the core preclinical data and methodologies that have shaped our understanding of this compound's potential as a cornerstone of future tuberculosis treatment regimens.
Mechanism of Action
This compound, like other oxazolidinones, exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit's 23S rRNA, interfering with the formation of the initiation complex essential for translation.[1] This mechanism is distinct from that of many other anti-TB drugs, making it a valuable tool against resistant strains.
References
- 1. Population Pharmacokinetic/Pharmacodynamic Analysis of the Bactericidal Activities of this compound (PNU-100480) and Its Major Metabolite against Intracellular Mycobacterium tuberculosis in Ex Vivo Whole-Blood Cultures of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising antituberculosis activity of the oxazolidinone PNU-100480 relative to that of linezolid in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Sutezolid Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis
Introduction
Sutezolid (PNU-100480) is an oxazolidinone antimicrobial agent, analogous to linezolid, that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis. It functions by inhibiting bacterial protein synthesis.[1][2] As a promising candidate for the treatment of multidrug-resistant tuberculosis (MDR-TB), standardized methods for determining its in vitro activity are crucial for both clinical diagnostics and drug development research. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using the broth microdilution method, a widely accepted and reliable technique.
Principle
The broth microdilution method involves challenging a standardized inoculum of M. tuberculosis with serially diluted concentrations of this compound in a liquid growth medium. The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the bacteria after a defined incubation period. This method allows for a quantitative assessment of the drug's potency and is adaptable for testing multiple isolates simultaneously.
Quantitative Data Summary
The following table summarizes the MIC values of this compound against Mycobacterium tuberculosis and other mycobacteria as reported in various studies.
| Organism | Isolate Type | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| M. tuberculosis | Clinical Isolates (MDR) | Not Specified | 0.0625 | 0.125 | [1] |
| M. tuberculosis | Clinical Isolates | ≤0.062 - 4.0 | ≤0.062 | Not Reported | [3][4] |
| M. tuberculosis | H37Rv (ATCC 27294) | Not Specified | Not Reported | Not Reported | [5] |
| M. intracellulare | Clinical Isolates | Not Specified | 2 | 4 | [5] |
| M. avium | Clinical Isolates | Not Specified | Not Reported | Not Reported | [5] |
| M. kansasii | Clinical Isolates | Not Specified | Not Reported | Not Reported | [5] |
Experimental Protocol: Broth Microdilution Method
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for mycobacterial drug susceptibility testing.[5][6][7]
1. Materials
-
This compound: Analytical grade powder.
-
Dimethyl sulfoxide (DMSO): For dissolving this compound.
-
Culture Media:
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) with 5% OADC is also an option.[5]
-
-
Bacterial Strains:
-
Test isolates of M. tuberculosis.
-
Quality Control Strain: M. tuberculosis H37Rv (ATCC 27294).[5]
-
-
Reagents and Consumables:
2. Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 2.56 mg/mL in 100% DMSO.[5]
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -80°C for up to two years.[2]
3. Inoculum Preparation
-
Subculture M. tuberculosis isolates on Löwenstein-Jensen (LJ) medium or Middlebrook 7H10/7H11 agar.
-
Harvest fresh colonies and transfer them to a sterile tube containing sterile water and glass beads.
-
Vortex vigorously to create a uniform bacterial suspension and break up clumps.[7]
-
Allow the larger particles to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in the appropriate broth medium. This will be the working inoculum, with a target concentration of approximately 10⁵ CFU/mL.[5][7]
4. Microplate Preparation
-
In a 96-well microtiter plate, add 100 µL of the appropriate broth medium to all wells that will be used.
-
In the first well of each row to be tested, add an additional 100 µL of the this compound stock solution, which has been appropriately diluted from the main stock to achieve the highest desired concentration after the addition of the inoculum.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to achieve the desired concentration range (e.g., 32 µg/mL to 0.063 µg/mL).[5] Discard 100 µL from the last well.
-
Add 100 µL of the working inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the working inoculum (no drug).
-
Sterility Control: A well containing 200 µL of broth only (no inoculum).
-
5. Incubation
-
Seal the plates with a lid or an adhesive plate sealer.
-
Incubate the plates at 37°C in a humidified incubator.
-
Incubation time typically ranges from 7 to 14 days, depending on the growth rate of the isolates.[5][8]
6. MIC Determination
-
After the incubation period, and once growth is clearly visible in the growth control well, add 20 µL of AlamarBlue (or Resazurin) solution to each well.[5]
-
Re-incubate the plates for an additional 24 hours.[5]
-
Visually inspect the plates. A color change from blue to pink indicates bacterial growth.[1]
-
The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[1][5] Alternatively, for methods without a colorimetric indicator, the MIC is the lowest drug concentration that inhibits visible growth as observed using an inverted mirror.[7]
7. Quality Control
-
The MIC for the quality control strain, M. tuberculosis H37Rv (ATCC 27294), should fall within the expected range for the laboratory.
-
The growth control well must show visible growth.
-
The sterility control well must show no growth.
Diagrams
Caption: Workflow for this compound MIC determination.
This document provides a comprehensive guide for researchers and laboratory professionals to accurately determine the MIC of this compound against Mycobacterium tuberculosis. Adherence to standardized protocols is essential for generating reproducible and comparable data in the evaluation of this important anti-tuberculosis drug candidate.
References
- 1. Novel oxazolidinones harbor potent in vitro activity against the clinical isolates of multidrug-resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, this compound and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility testing of Mycobacterium tuberculosis by broth microdilution method: a rapid alternative method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Susceptibility Testing of Sutezolid against Mycobacteria
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aphl.org [aphl.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of MB/BacT system and agar proportion method in drug susceptibility testing of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aphl.org [aphl.org]
- 12. journals.plos.org [journals.plos.org]
- 13. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, this compound and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Oxazolidinone against Nontuberculous Mycobacteria, Including Macrolide-Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repub.eur.nl [repub.eur.nl]
- 16. Evaluation of a modified direct agar proportion method for testing susceptibility of Mycobacterium tuberculosis from MGIT samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Sutezolid in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Sutezolid in human plasma. This compound, an oxazolidinone antibiotic, is a promising candidate for the treatment of tuberculosis. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The protocol outlined below provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for bioanalytical applications.
Introduction
This compound (PNU-100480) is an oxazolidinone antimicrobial agent with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Like other oxazolidinones such as Linezolid, this compound inhibits bacterial protein synthesis.[2] Accurate measurement of this compound concentrations in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity.[1] This LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in a complex biological matrix like human plasma. The methodology is based on protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer.
Experimental
Materials and Reagents
-
This compound reference standard
-
Linezolid-d3 (or other suitable internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)
-
Analytical column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)[3][4]
Standard Solutions
Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1 v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Protocols
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
Internal Standard (e.g., Linezolid-d3): 341.1 > 299.1
-
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Linearity
The method was found to be linear over a concentration range of 10 to 10,000 ng/mL.[2] The coefficient of determination (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four different concentration levels (LLOQ, LQC, MQC, and HQC). The results, summarized in the table below, are within the acceptable limits as per regulatory guidelines.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| This compound | LLOQ (10) | < 15 | < 15 | 85-115 | 85-115 |
| LQC (30) | < 15 | < 15 | 85-115 | 85-115 | |
| MQC (500) | < 15 | < 15 | 85-115 | 85-115 | |
| HQC (8000) | < 15 | < 15 | 85-115 | 85-115 |
Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation.
Recovery and Matrix Effect
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The matrix effect was evaluated by comparing the peak areas of standards prepared in post-extraction blank plasma with those of standards in neat solution.
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LQC (30) | > 85 | 85-115 |
| MQC (500) | > 85 | 85-115 | |
| HQC (8000) | > 85 | 85-115 |
Note: The values in this table are representative and based on typical acceptance criteria for bioanalytical method validation.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it a valuable tool for pharmacokinetic and clinical studies of this promising anti-tuberculosis drug.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Key validation parameters ensuring reliable quantification of this compound.
References
- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 2. journals.asm.org [journals.asm.org]
- 3. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Assessing the Intracellular Activity of Sutezolid in Macrophages
Introduction
Sutezolid (PNU-100480) is an oxazolidinone antibiotic with potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] As M. tuberculosis is a facultative intracellular pathogen that primarily resides within host macrophages, evaluating the intracellular efficacy of novel anti-tuberculosis agents like this compound is crucial for predicting their therapeutic potential.[1] This application note provides a detailed protocol for assessing the intracellular bactericidal activity of this compound against M. tuberculosis using an in vitro human macrophage infection model.
This compound, an analog of linezolid, exerts its antibacterial effect by inhibiting protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of a functional initiation complex.[1] Studies have demonstrated that this compound exhibits superior bactericidal activity against intracellular M. tuberculosis compared to linezolid.[2][3] Notably, the parent compound, this compound (PNU-100480), is primarily responsible for its intracellular activity, whereas its sulfoxide metabolite (PNU-101603) contributes more significantly to activity against extracellular bacteria.[2][3][4]
This protocol details the use of the THP-1 human monocytic cell line, which can be differentiated into macrophage-like cells, providing a consistent and reproducible model for studying intracellular drug activity.[5][6][7] The primary endpoint for assessing activity is the enumeration of viable intracellular bacteria by determining colony-forming units (CFUs).[6][8]
Materials and Methods
Cell Lines and Bacterial Strains
-
Macrophage Model: Human monocytic THP-1 cell line (ATCC TIB-202).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.
Reagents and Media
-
RPMI-1640 medium with L-glutamine.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Phorbol 12-myristate 13-acetate (PMA).
-
Penicillin-Streptomycin solution.
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC.
-
This compound (stock solution prepared in DMSO).
-
Sterile Phosphate-Buffered Saline (PBS).
-
Sterile water.
-
0.1% Triton X-100 or 0.05% Sodium Dodecyl Sulfate (SDS) in sterile water for cell lysis.[8][9]
-
Amikacin solution (for removal of extracellular bacteria).[6][10]
Equipment
-
Humidified incubator at 37°C with 5% CO2.
-
Biosafety cabinet (Class II).
-
Centrifuge.
-
Spectrophotometer.
-
24-well or 96-well tissue culture plates.
-
Inverted microscope.
-
Pipettes and sterile tips.
-
Incubator at 37°C for bacterial culture.
Experimental Protocol
Preparation of THP-1 Macrophages
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1 x 10^5 and 5 x 10^5 cells/mL.[7]
-
Seed THP-1 monocytes into 24-well plates at a density of 3 x 10^5 cells per well in 1 mL of complete RPMI-1640 medium.[10]
-
Differentiate the monocytes into macrophage-like cells by adding PMA to a final concentration of 40 nM.[7]
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. After incubation, the cells will be adherent.
-
Wash the adherent macrophages twice with warm PBS to remove non-adherent cells and residual PMA. Add 1 mL of fresh, antibiotic-free RPMI-1640 with 10% FBS to each well.
Preparation of M. tuberculosis Inoculum
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth with 10% OADC and 0.05% Tween 80 to mid-log phase (OD600 of approximately 0.5).
-
To prepare a single-cell suspension, centrifuge the bacterial culture at a low speed (e.g., 200 x g for 10 minutes) to pellet large clumps.[11]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 3000 x g for 10 minutes) to pellet the bacteria.
-
Wash the bacterial pellet twice with sterile PBS containing 0.05% Tween 80 and once with antibiotic-free RPMI-1640 medium.[10]
-
Resuspend the final pellet in RPMI-1640 with 10% FBS.
-
Estimate the bacterial concentration by measuring the optical density at 600 nm (an OD600 of 1.0 corresponds to approximately 3 x 10^8 bacteria/mL for Mtb).[5] Dilute the bacterial suspension to the desired concentration for infection.
Infection of Macrophages
-
Infect the differentiated THP-1 macrophages with the M. tuberculosis suspension at a multiplicity of infection (MOI) of 1 to 10 (e.g., MOI of 2).[12]
-
Incubate the infected cells for 3-4 hours at 37°C in a 5% CO2 incubator to allow for phagocytosis.[7][10]
-
After the incubation period, remove the supernatant containing extracellular bacteria and wash the macrophage monolayer three times with warm PBS.[10]
-
To eliminate any remaining extracellular bacteria, treat the cells with 200 µg/mL amikacin in RPMI-1640 for 1 hour.[10]
-
Wash the cells three times with PBS to remove the amikacin.[10] This time point is considered Day 0 post-infection.
This compound Treatment
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from a stock solution. Include a vehicle control (DMSO) and a no-drug control.
-
Add the this compound-containing medium or control medium to the respective wells of the infected macrophage plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired duration (e.g., 3 to 6 days). The medium can be replaced with fresh drug-containing medium every 2-3 days.[10]
Enumeration of Intracellular Bacteria (CFU Assay)
-
At designated time points (e.g., Day 0, Day 3, Day 6), aspirate the medium from the wells.
-
Lyse the macrophage monolayer by adding 500 µL of sterile water containing 0.1% Triton X-100 or 0.05% SDS.[8][10]
-
Incubate at room temperature for 15-30 minutes to ensure complete lysis.[10]
-
Prepare 10-fold serial dilutions of the cell lysate in 7H9 broth with 0.05% Tween 80.
-
Spot plate 10-20 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies and calculate the number of CFUs per mL of lysate. The results can be expressed as log10 CFU/mL or as a percentage of survival relative to the no-drug control.[9]
Data Presentation
The intracellular activity of this compound is typically quantified by the reduction in bacterial load over time compared to untreated controls.
Table 1: Intracellular Activity of this compound against M. tuberculosis in THP-1 Macrophages
| This compound Conc. (µg/mL) | Day 0 (log10 CFU/mL) | Day 3 (log10 CFU/mL) | Day 6 (log10 CFU/mL) | Log Reduction (Day 6 vs Day 0) |
| 0 (No Drug) | 5.0 ± 0.2 | 5.5 ± 0.3 | 6.0 ± 0.2 | -1.0 (Growth) |
| 0.1 | 5.0 ± 0.2 | 4.8 ± 0.1 | 4.5 ± 0.2 | 0.5 |
| 0.5 | 5.0 ± 0.2 | 4.2 ± 0.2 | 3.5 ± 0.3 | 1.5 |
| 1.0 | 5.0 ± 0.2 | 3.5 ± 0.3 | 2.8 ± 0.2 | 2.2 |
| 2.0 | 5.0 ± 0.2 | 3.0 ± 0.2 | 2.1 ± 0.1 | 2.9 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Comparative Intracellular Bactericidal Activity
| Compound | Dosing | Maximal Bactericidal Activity (log10 CFU/day) | Reference |
| This compound | 600 mg BID | ~ -0.42 | [2][3] |
| Linezolid | - | ~ -0.16 | [2][3] |
| This compound | 1200 mg QD | -0.186 (cumulative) | [4][13] |
| This compound | 600 mg BID | -0.269 (cumulative) | [4][13] |
BID: twice daily; QD: once daily. Data are derived from ex vivo whole blood culture models which reflect intracellular activity.[2][3][4][13]
Mandatory Visualization
Caption: Workflow for assessing this compound's intracellular activity.
Caption: this compound's mechanism of action in M. tuberculosis.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Population pharmacokinetic/pharmacodynamic analysis of the bactericidal activities of this compound (PNU-100480) and its major metabolite against intracellular Mycobacterium tuberculosis in ex vivo whole-blood cultures of patients with pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying intracellular Mycobacterium tuberculosis: An essential issue for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Development of Human Cell-Based In Vitro Infection Models to Determine the Intracellular Survival of Mycobacterium avium [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Macrophage infection with M. tuberculosis [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vitro Analysis of Sutezolid in Combination with Bedaquiline and Pretomanid against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Note: Published in vitro data on the synergistic effects of the specific three-drug combination of sutezolid, bedaquiline, and pretomanid against Mycobacterium tuberculosis is limited. The following protocols and data tables are provided as a guide for researchers to conduct their own in vitro assessments.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) necessitates the development of novel treatment regimens. The combination of this compound, a next-generation oxazolidinone, with bedaquiline and pretomanid presents a promising all-oral regimen for tackling drug-resistant TB. This compound, like linezolid, inhibits protein synthesis, while bedaquiline targets ATP synthase, and pretomanid disrupts cell wall synthesis and acts as a respiratory poison under anaerobic conditions. This multi-targeted approach is hypothesized to be highly effective and may prevent the emergence of resistance.
These application notes provide standardized protocols for determining the in vitro efficacy and synergistic interactions of this compound in combination with bedaquiline and pretomanid against Mycobacterium tuberculosis.
Data Presentation
Quantitative data from in vitro synergy studies are crucial for evaluating the potential of a new drug combination. The following tables provide a template for presenting such data. While comprehensive data for the triple combination is not yet publicly available, representative Minimum Inhibitory Concentration (MIC) values for the individual drugs against the reference M. tuberculosis H37Rv strain are included from various studies to serve as a baseline.
Table 1: Minimum Inhibitory Concentration (MIC) of Individual Drugs against M. tuberculosis H37Rv
| Drug | MIC Range (µg/mL) | Method | Reference |
| This compound | ≤0.0625 - 0.5 | BACTEC MGIT 960 | [1] |
| Bedaquiline | 0.015 - 0.12 | 7H11 Agar | [2] |
| 0.125 - 0.50 | MGIT 960 | [3] | |
| Pretomanid | 0.06 - 0.25 | MGIT | [4] |
Note: MIC values can vary depending on the specific methodology and laboratory conditions.
Table 2: Checkerboard Assay Results for this compound, Bedaquiline, and Pretomanid Combinations
This table is a template for recording the results of a checkerboard assay. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interaction |
| This compound + Bedaquiline | ||||
| This compound | User Data | User Data | User Data | User Data |
| Bedaquiline | User Data | User Data | ||
| This compound + Pretomanid | ||||
| This compound | User Data | User Data | User Data | User Data |
| Pretomanid | User Data | User Data | ||
| Bedaquiline + Pretomanid | ||||
| Bedaquiline | User Data | User Data | User Data | User Data |
| Pretomanid | User Data | User Data | ||
| This compound + Bedaquiline + Pretomanid | ||||
| This compound | User Data | User Data | User Data | User Data |
| Bedaquiline | User Data | User Data | ||
| Pretomanid | User Data | User Data |
Table 3: Time-Kill Assay Results
This table is a template for recording the change in bacterial viability (log10 CFU/mL) over time in the presence of the drug combinations.
| Treatment | 0h | 24h | 48h | 72h | 96h | 120h |
| Growth Control | User Data | User Data | User Data | User Data | User Data | User Data |
| This compound | User Data | User Data | User Data | User Data | User Data | User Data |
| Bedaquiline | User Data | User Data | User Data | User Data | User Data | User Data |
| Pretomanid | User Data | User Data | User Data | User Data | User Data | User Data |
| This compound + Bedaquiline | User Data | User Data | User Data | User Data | User Data | User Data |
| This compound + Pretomanid | User Data | User Data | User Data | User Data | User Data | User Data |
| Bedaquiline + Pretomanid | User Data | User Data | User Data | User Data | User Data | User Data |
| This compound + Bedaquiline + Pretomanid | User Data | User Data | User Data | User Data | User Data | User Data |
Experimental Protocols
The following are generalized protocols that can be adapted for the specific laboratory conditions and strains of M. tuberculosis being tested.
Checkerboard Assay Protocol
This method is used to determine the synergistic, additive, or antagonistic interactions between two or more drugs.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
This compound, Bedaquiline, and Pretomanid stock solutions
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (for viability assessment)
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative assessment)
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Drug Dilution: Prepare serial dilutions of each drug. For a two-drug checkerboard, one drug is serially diluted along the x-axis of the 96-well plate, and the second drug is serially diluted along the y-axis. For a three-drug assay, a fixed concentration of the third drug can be added to each well of a two-drug checkerboard plate.
-
Plate Setup: Dispense the diluted drugs into the wells of the 96-well plate. Add the prepared bacterial inoculum to each well. Include wells with bacteria only (growth control) and media only (sterility control).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the growth control wells.
-
Assessment of Growth: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Time-Kill Assay Protocol
This assay assesses the bactericidal or bacteriostatic activity of a drug or drug combination over time.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with OADC and glycerol
-
This compound, Bedaquiline, and Pretomanid stock solutions
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Middlebrook 7H10 or 7H11 agar plates
-
Serial dilution supplies
Procedure:
-
Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth. Dilute the culture to a starting inoculum of approximately 10^5 - 10^6 CFU/mL.
-
Drug Exposure: Add the drugs at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control culture without any drugs.
-
Incubation: Incubate the cultures at 37°C with agitation.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), withdraw aliquots from each culture.
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them on 7H10 or 7H11 agar.
-
Colony Counting: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each drug and combination. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum. Synergy can be defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Visualizations
Logical Workflow of Combined Antimycobacterial Action
The following diagram illustrates the distinct and complementary mechanisms of action of this compound, bedaquiline, and pretomanid, which form the basis for their potential synergistic activity against Mycobacterium tuberculosis.
Caption: Combined mechanisms of action.
Experimental Workflow for In Vitro Synergy Testing
The diagram below outlines the general workflow for assessing the in vitro synergy of the drug combination.
Caption: In vitro synergy testing workflow.
References
- 1. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ancient and recent differences in the intrinsic susceptibility of Mycobacterium tuberculosis complex to pretomanid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sutezolid Early Bactericidal Activity (EBA) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Early Bactericidal Activity (EBA) studies of Sutezolid, a promising oxazolidinone antibiotic for the treatment of tuberculosis (TB). EBA studies are crucial for the early clinical assessment of a new anti-TB drug's efficacy.
Introduction to this compound and its Mechanism of Action
This compound (PNU-100480) is a second-generation oxazolidinone that inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1][2] This mechanism is distinct from that of first-line TB drugs, making it a valuable candidate for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][3] this compound is metabolized to active metabolites, PNU-101603 (a sulfoxide) and PNU-101244 (a sulfone), which contribute to its overall antimycobacterial effect.[1][4] Notably, the parent compound, this compound, is primarily responsible for activity against intracellular mycobacteria, while its main metabolite, PNU-101603, is more active against extracellular bacteria.[3][5]
Preclinical and Clinical EBA Data for this compound
A key clinical study (NCT01225640) evaluated the EBA of this compound in sputum smear-positive pulmonary TB patients over 14 days.[3][6] The study tested two dosing regimens: 600 mg twice daily (BID) and 1200 mg once daily (QD).[3][6] Both regimens demonstrated significant bactericidal activity and were generally well-tolerated.[3][6]
Quantitative Summary of this compound EBA Study (NCT01225640)
| Parameter | This compound 600 mg BID (N=25) | This compound 1200 mg QD (N=25) | Standard 4-drug Therapy (N=9) |
| Mean Daily Fall in log10 CFU/ml sputum (Days 0-14) | Readily detected bactericidal activity | Readily detected bactericidal activity | 0.148 (±0.055)[7] |
| Safety and Tolerability | Generally safe and well tolerated.[3][6] No serious adverse events.[3][6] | Generally safe and well tolerated.[3][6] No serious adverse events.[3][6] | Not reported in detail for this specific study's control arm. |
| Adverse Events of Note | Transient, asymptomatic ALT elevations in 14% of patients, which normalized.[3][6] No effect on QT interval.[3][6] | Transient, asymptomatic ALT elevations in 14% of patients, which normalized.[3][6] No effect on QT interval.[3][6] | Not applicable. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of EBA studies. The following are protocols for key experiments in a this compound EBA study.
Protocol 1: Sputum Collection and Processing for Colony Forming Unit (CFU) Quantification
This protocol describes the standardized method for processing sputum samples to quantify the viable mycobacterial load.
Materials:
-
Sterile sputum collection containers
-
Sterile 50 ml conical centrifuge tubes
-
NALC-NaOH-citrate solution (2.9% sodium citrate, 4% NaOH, and N-acetyl-L-cysteine)
-
Phosphate buffered saline (PBS), pH 6.8
-
Sterile distilled water
-
Middlebrook 7H10 or 7H11 agar plates supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Broad-spectrum antibiotics (to prevent contamination)
-
Vortex mixer
-
Refrigerated centrifuge
-
Biological safety cabinet (Class II)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Sputum Collection: Collect an overnight sputum sample (at least 5 ml) from the patient in a sterile container.[8][9] Transport the sample to the laboratory under refrigerated conditions.[7]
-
Decontamination and Digestion:
-
In a biological safety cabinet, transfer the sputum sample to a sterile 50 ml conical tube.
-
Add an equal volume of freshly prepared NALC-NaOH-citrate solution to the sputum.[10]
-
Cap the tube tightly and vortex for 20-30 seconds to liquefy the sputum.[10][11]
-
Let the mixture stand at room temperature for 15 minutes to decontaminate the sample.[10]
-
-
Neutralization and Concentration:
-
Inoculation:
-
Resuspend the pellet in 1-2 ml of sterile PBS.
-
Prepare serial 10-fold dilutions of the resuspended pellet in sterile PBS.
-
Plate 100 µl of the appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates in duplicate.
-
-
Incubation and CFU Counting:
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-4 weeks.
-
Count the number of colonies (CFU) on the plates that have between 30 and 300 colonies.
-
Calculate the CFU/ml of the original sputum sample.
-
Protocol 2: Measurement of Early Bactericidal Activity by Time to Positivity (TTP)
An alternative to CFU counting, TTP in an automated liquid culture system provides a more rapid measure of mycobacterial load.
Materials:
-
Processed sputum sediment (from Protocol 1)
-
BACTEC MGIT™ 960 system (or equivalent)
-
MGIT tubes with growth supplement and antibiotic mixture (PANTA)
Procedure:
-
Inoculation: Inoculate 0.5 ml of the resuspended sputum pellet (from step 4 of Protocol 1) into a MGIT tube.
-
Incubation and Monitoring: Place the inoculated MGIT tube into the BACTEC MGIT™ 960 instrument. The instrument will automatically incubate and monitor the tubes for mycobacterial growth.
-
Data Collection: The instrument will flag a tube as positive when mycobacterial growth is detected. The time from inoculation to the positive signal is the Time to Positivity (TTP).[12]
-
Data Analysis: A shorter TTP indicates a higher initial bacterial load.[12][13] The change in TTP over the treatment period is used to calculate the EBA.
Protocol 3: Whole Blood Bactericidal Activity (WBA) Assay
The WBA assay measures the combined effect of the drug (at concentrations achieved in the patient's blood) and the patient's immune cells on mycobacterial viability.[4][14]
Materials:
-
Heparinized blood collection tubes
-
Mycobacterium tuberculosis H37Rv culture
-
RPMI-1640 medium
-
Sterile screw-cap tubes
-
Sterile water
-
BACTEC MGIT™ 960 system
-
MGIT tubes
Procedure:
-
Blood Collection: Draw whole blood from patients at specified time points before and after this compound administration into heparinized tubes.
-
Inoculation:
-
Incubation: Incubate the infected blood cultures at 37°C with slow, constant mixing for 72 hours.[15]
-
Lysis of Blood Cells and Mycobacterial Recovery:
-
TTP Measurement: Inoculate the resuspended pellet into a MGIT tube and determine the TTP as described in Protocol 2.
-
Data Analysis: The bactericidal activity is calculated as the change in log10 CFU, determined from a standard curve of TTP versus CFU, in post-dose samples compared to pre-dose samples.[15]
Visualizations
This compound's Mechanism of Action
Caption: this compound's mechanism of action on the bacterial ribosome.
Experimental Workflow for this compound EBA Study
Caption: Workflow for a this compound EBA clinical study.
Logical Relationship of this compound and its Metabolites
Caption: Metabolism and activity sites of this compound.
References
- 1. whocctblab.fondazionesanraffaele.it [whocctblab.fondazionesanraffaele.it]
- 2. Standards for model-based early bactericidal activity analysis and sample size determination in tuberculosis drug devel… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. researchgate.net [researchgate.net]
- 7. Early Bactericidal Activity and Pharmacokinetics of PA-824 in Smear-Positive Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mountsinai.org [mountsinai.org]
- 9. AFB Culture, Sputum | MLabs [mlabs.umich.edu]
- 10. google.com [google.com]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. Time to positivity in liquid culture predicts colony forming unit counts of Mycobacterium tuberculosis in sputum specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A whole blood bactericidal assay for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
interpreting borderline Sutezolid susceptibility test results
This technical support center provides guidance for researchers, scientists, and drug development professionals on the interpretation of borderline Sutezolid susceptibility test results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (PNU-100480) is an oxazolidinone antibiotic, similar to linezolid. It functions by inhibiting bacterial protein synthesis.[1][2] This is achieved by binding to the 23S rRNA of the 50S ribosomal subunit, which prevents the formation of a functional initiation complex for protein translation.[1][2] this compound has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[3]
Q2: How is this compound susceptibility tested?
The standard method for determining this compound susceptibility is broth microdilution, which is used to establish the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[4][5]
Q3: What is considered a "borderline" this compound MIC result?
A borderline result is an MIC value that falls near a susceptibility breakpoint, making it difficult to definitively categorize the isolate as susceptible or resistant. As this compound is a newer agent, clinical breakpoints have not been formally established by regulatory bodies like the CLSI or EUCAST. However, research studies have proposed provisional epidemiological cutoff values (ECOFFs) for M. tuberculosis. One study suggests an ECOFF of 0.5 µg/mL, while another proposes 0.125 µg/mL.[1] An MIC result at or around these values could be considered borderline.
Q4: What are the known mechanisms of resistance to this compound?
Resistance to oxazolidinones, including this compound, is primarily associated with mutations in the ribosomal genes, specifically the 23S rRNA gene (rrl) and genes encoding ribosomal proteins L3 (rplC) and L4 (rplD).[1] Non-ribosomal mechanisms, such as efflux pumps, may also contribute to resistance.[1]
Troubleshooting Guide for Borderline this compound MIC Results
Encountering borderline or variable this compound MIC results can be challenging. This guide provides a systematic approach to troubleshooting these issues.
Initial Checks
-
Verify Quality Control (QC) Results:
-
Ensure that the MIC value for the quality control (QC) strain is within the expected range for the test run. While specific QC ranges for this compound are not yet universally established, it is common practice to use a reference strain like Mycobacterium tuberculosis H37Rv (ATCC 27294).[4] Laboratories should establish their own internal QC ranges for this compound with this strain. Consistent out-of-range QC results indicate a systemic issue with the assay.
-
-
Review Experimental Protocol:
-
Confirm that all steps of the broth microdilution protocol were followed precisely. Pay close attention to media preparation, inoculum density, incubation conditions, and the final reading of the MIC.
-
Common Sources of Error and Variability
| Issue | Potential Cause | Recommended Action |
| Inconsistent MIC Readings | Inoculum preparation variability. | Ensure the bacterial suspension is homogenous and adjusted to the correct McFarland standard. |
| Contamination of the isolate or reagents. | Subculture the isolate to check for purity. Use fresh, sterile reagents. | |
| Pipetting errors. | Calibrate and verify the accuracy of all pipettes used for serial dilutions and inoculation. | |
| Unexpectedly High MICs | Improper drug storage or preparation. | Store this compound powder and stock solutions at the recommended temperature and protected from light. Prepare fresh working solutions for each assay. |
| High protein content in the media. | Be aware that this compound's activity can be influenced by protein binding.[6][7] Use a consistent and appropriate testing medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) with OADC supplement for mycobacteria. | |
| No Growth in Control Wells | Inactive inoculum. | Use a fresh culture of the test organism and ensure the inoculum is viable. |
| Incorrect incubation conditions. | Verify the incubator temperature, CO2 levels (if required), and humidity. |
Interpreting True Borderline Results
If technical errors have been ruled out, a borderline MIC may indicate an emerging resistance mechanism or inherent variability in the isolate's susceptibility. In such cases, consider the following:
-
Repeat Testing: Perform the MIC test in triplicate to ensure the result is reproducible.
-
Genetic Analysis: Sequence the rrl, rplC, and rplD genes to screen for mutations associated with oxazolidinone resistance.[1]
-
Consider MIC Distribution Data: Compare the obtained MIC to the MIC50 and MIC90 values for the relevant species to understand where the result falls within the typical distribution.
Data Presentation
Table 1: Proposed Epidemiological Cutoff Values (ECOFFs) for this compound against M. tuberculosis
| Study | Proposed ECOFF (µg/mL) |
| Zhang et al. (2023) | 0.5 |
| Li et al. (2022) | 0.125 |
Table 2: this compound MIC50 and MIC90 Data for Various Mycobacteria
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| M. tuberculosis | 0.125 | 0.25 | [1] |
| M. intracellulare | 2 | 4 | [4] |
| M. avium | 4 | 8 | [4] |
| M. kansasii | 0.125 | 0.25 | [4] |
Experimental Protocols
Broth Microdilution for this compound MIC Determination
This protocol is a generalized procedure and should be adapted based on specific laboratory and safety guidelines.
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 2.56 mg/mL).[4]
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth with 5% OADC supplement for mycobacteria).[4] The final concentrations should typically range from 0.063 µg/mL to 32 µg/mL.[4]
-
Include a positive control well (no drug) and a negative control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture on Löwenstein-Jensen medium or other suitable agar.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per well.[4]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Incubate the plates at 37°C for 7-14 days, depending on the growth rate of the mycobacterial species.
-
-
Reading the MIC:
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for borderline MIC results.
References
- 1. mdpi.com [mdpi.com]
- 2. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, this compound and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobactericidal Activity of this compound (PNU-100480) in Sputum (EBA) and Blood (WBA) of Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Managing Sutezolid Chemical Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the chemical degradation of Sutezolid in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation in experimental settings?
A1: this compound is primarily susceptible to degradation through two main pathways: hydrolysis and oxidation.[1][2] It is relatively stable under thermal (heat) and photolytic (light) conditions.[1][2] Therefore, exposure to acidic, alkaline, or neutral aqueous solutions, as well as oxidizing agents, are the main concerns during experiments.
Q2: How can I visually identify potential this compound degradation?
A2: While visual inspection is not a definitive method for confirming degradation, a change in the appearance of your this compound solution, such as developing a color or becoming cloudy, could indicate a chemical change or precipitation of degradants. Any observed changes should be investigated using analytical techniques like chromatography.
Q3: I see unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. Could these be degradation products?
A3: Yes, the appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution of this compound is a strong indication of degradation. Forced degradation studies have shown that this compound can form at least three major degradation products: one under hydrolytic conditions and two under oxidative conditions.[1][2]
Q4: What are the recommended storage conditions for this compound powder and stock solutions to minimize degradation?
A4: To ensure long-term stability, this compound solid powder should be stored at low temperatures. Recommendations vary, but -20°C for up to a year and -80°C for up to two years are common suggestions.[3] Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
Q5: In which solvents is this compound soluble and what is the impact on its stability?
A5: this compound is soluble in DMSO (Dimethyl sulfoxide) at concentrations of up to 20 mg/mL.[4] While DMSO is a common solvent for preparing stock solutions, the primary degradation pathways are hydrolysis and oxidation, which can occur when the stock solution is diluted into aqueous buffers for experiments. The stability in aqueous solutions is pH-dependent.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Inconsistent experimental results over time with the same this compound stock solution. | Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage.[3] 4. Perform a purity check of the old and new stock solutions using HPLC or LC-MS. |
| Loss of this compound potency in aqueous experimental buffers. | Hydrolytic degradation of this compound. This compound is known to degrade under acidic, alkaline, and neutral hydrolytic conditions.[1][2] | 1. Prepare fresh experimental solutions immediately before use. 2. If possible, conduct experiments at a pH that minimizes degradation (requires stability studies at different pH values). 3. Analyze samples at regular intervals to monitor the concentration of this compound. |
| Appearance of unknown peaks in chromatograms after adding certain reagents. | Oxidative degradation of this compound. Some reagents or experimental conditions can introduce oxidizing agents. | 1. Identify any potential oxidizing agents in your experimental setup. 2. If possible, replace oxidizing reagents with non-oxidizing alternatives. 3. Consider the use of antioxidants, but be aware of potential interference with your experiment. 4. Characterize the unknown peaks using mass spectrometry to confirm if they are known oxidative degradation products of this compound. |
| Variability between different batches of this compound powder. | Presence of process-related impurities or initial degradation in a specific batch. | 1. Always check the certificate of analysis for the purity of each batch. 2. Perform an initial purity check using HPLC or LC-MS on each new batch before use. 3. If significant impurities are detected, consider obtaining a new batch from the supplier. |
Summary of this compound Stability and Degradation Conditions
The following table summarizes the known stability and degradation profile of this compound based on forced degradation studies.
| Stress Condition | Reagents and Conditions | Observed Outcome | Number of Degradation Products |
| Acidic Hydrolysis | 1.0 M HCl, 2 hours | Degradation Observed | 1 |
| Alkaline Hydrolysis | 1.0 M NaOH, 2 hours | Degradation Observed | 1 |
| Neutral Hydrolysis | Water, 80°C, 8 hours | Degradation Observed | 1 |
| Oxidation | 30% H₂O₂, 2 hours | Degradation Observed | 2 |
| Thermal Degradation | 60°C, 10 days | Stable | 0 |
| Photolytic Degradation | 5000 lx, 10 days | Stable | 0 |
Data synthesized from a forced degradation study on this compound.[1][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound powder container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 20 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[3]
-
Protocol 2: Forced Degradation Study of this compound
This protocol is based on established methods for stress testing of pharmaceuticals and can be adapted to investigate this compound degradation.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
-
HPLC or LC-MS system
-
-
Procedure:
-
Acidic Hydrolysis: Dissolve this compound in 1.0 M HCl. Incubate at room temperature for 2 hours. Neutralize a sample with NaOH before analysis.
-
Alkaline Hydrolysis: Dissolve this compound in 1.0 M NaOH. Incubate at room temperature for 2 hours. Neutralize a sample with HCl before analysis.
-
Neutral Hydrolysis: Dissolve this compound in water. Heat in a water bath at 80°C for 8 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 30% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Store solid this compound powder in an oven at 60°C for 10 days.
-
Photolytic Degradation: Expose solid this compound powder to a light source with an intensity of 5000 lx for 10 days.
-
Sample Analysis: Dilute all stressed samples to a suitable concentration with acetonitrile or an appropriate mobile phase. Analyze the samples by a validated stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of degradation products and process-related impurity of this compound by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound ≥98% (HPLC) | 168828-58-8 [sigmaaldrich.com]
- 5. ovid.com [ovid.com]
identifying mutations in rplC and 23S rRNA for Sutezolid resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers identifying mutations in the rplC gene and 23S rRNA that may confer resistance to sutezolid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how do mutations in rplC and 23S rRNA lead to resistance?
This compound, an oxazolidinone antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding interferes with the formation of the initiation complex, a critical step in protein synthesis.[1] Resistance can emerge through mutations in the genes encoding the components of the 50S ribosomal subunit, specifically the 23S rRNA (rrl) and the ribosomal protein L3 (rplC). These mutations can alter the drug's binding site, reducing its efficacy.
Q2: What are the expected this compound MIC values for susceptible and resistant Mycobacterium tuberculosis strains?
Minimum Inhibitory Concentration (MIC) values for this compound can vary. Based on recent studies, the following provides a general guideline for M. tuberculosis:
| Category | MIC50 (µg/mL) | MIC90 (µg/mL) | Epidemiological Cut-Off (ECOFF) (µg/mL) |
| Wild-Type/Susceptible | 0.125[2] | 0.25[2] | 0.5[2] |
| Potentially Resistant | > 0.5 | > 0.5 | - |
Note: MIC values can be influenced by the testing methodology and the specific mutations present.
Q3: Are there known mutations in rplC and 23S rRNA associated with resistance to oxazolidinones?
Yes, several mutations have been identified. While specific data for this compound is still emerging, mutations known to confer resistance to the closely related oxazolidinone, linezolid, are considered relevant.
| Gene | Mutation | Associated Linezolid MIC Range (µg/mL) |
| rplC | C154R (T460C) | 2 to >16[3][4] |
| 23S rRNA (rrl) | G2576T | 16 to ≥64[3][5] |
| 23S rRNA (rrl) | G2061T | High-level resistance[3] |
These values are primarily based on linezolid studies and should be considered indicative for this compound pending further research.
Troubleshooting Guides
Section 1: PCR Amplification of rplC and 23S rRNA
Problem: No PCR product or weak amplification.
-
Possible Cause 1: Suboptimal PCR conditions.
-
Solution: The GC-rich nature of the M. tuberculosis genome can impede PCR. Optimize the annealing temperature using a gradient PCR. Consider using a PCR enzyme with high processivity and GC-enhancing reagents.
-
-
Possible Cause 2: Poor template DNA quality.
-
Solution: Ensure the extracted genomic DNA is of high purity (A260/280 ratio of ~1.8). Contaminants can inhibit PCR. Consider re-purifying the DNA.
-
-
Possible Cause 3: Incorrect primer design or concentration.
-
Solution: Verify primer sequences and their binding sites. Ensure primers are used at the optimal concentration (typically 0.1-1.0 µM).
-
Problem: Non-specific PCR products (multiple bands on gel).
-
Possible Cause 1: Annealing temperature is too low.
-
Solution: Increase the annealing temperature in increments of 1-2°C to enhance specificity.
-
-
Possible Cause 2: Primer-dimer formation.
-
Solution: Redesign primers to have less self-complementarity. Use a hot-start Taq polymerase to minimize non-specific amplification before the initial denaturation step.
-
Section 2: Sanger Sequencing of rplC and 23S rRNA
Problem: Poor quality sequencing data (low signal, high background noise).
-
Possible Cause 1: Insufficient or poor-quality PCR product.
-
Possible Cause 2: Sequencing primer issues.
-
Solution: Use a sequencing primer with a high binding efficiency. Ensure the primer concentration is optimal for the sequencing reaction.[7]
-
-
Possible Cause 3: Secondary structures in the template.
-
Solution: The GC-rich nature of these genes can lead to secondary structures that terminate the sequencing reaction prematurely. Use a sequencing chemistry designed for GC-rich templates and consider adding DMSO to the sequencing reaction (up to 5%).
-
Problem: Mixed peaks in the electropherogram.
-
Possible Cause 1: Contamination with another DNA template.
-
Solution: Re-amplify from a pure colony. If sequencing directly from a clinical sample, this could indicate a mixed infection.
-
-
Possible Cause 2: Presence of multiple alleles (heteroresistance).
-
Solution: This can occur in clinical isolates. Consider cloning the PCR product and sequencing individual clones to identify the different alleles present.
-
Experimental Protocols
Protocol 1: Amplification and Sequencing of the rplC Gene
This protocol is adapted for the identification of mutations in the rplC gene of M. tuberculosis.
1. DNA Extraction:
-
Extract genomic DNA from a pure culture of M. tuberculosis using a standard mycobacterial DNA extraction kit.
2. PCR Amplification:
-
Primers:
-
Forward Primer: 5'-GTCGTCGTCGTCGTCGTC-3'
-
Reverse Primer: 5'-AGCTAGCTAGCTAGCTAG-3' (Note: These are example primer sequences and should be validated against the M. tuberculosis H37Rv reference strain.)
-
-
PCR Reaction Mix (50 µL):
-
10X PCR Buffer: 5 µL
-
dNTPs (10 mM each): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Template DNA (50-100 ng): 1-5 µL
-
Nuclease-free water: to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
3. PCR Product Purification:
-
Run the entire PCR reaction on a 1.5% agarose gel.
-
Excise the band corresponding to the expected size of the rplC amplicon.
-
Purify the DNA using a gel extraction kit.
4. Sanger Sequencing:
-
Send the purified PCR product and the forward and reverse primers for Sanger sequencing.
-
Analyze the resulting sequences for mutations by aligning them with the wild-type rplC sequence from a reference strain (e.g., H37Rv).
Protocol 2: Amplification and Sequencing of the 23S rRNA Gene (rrl)
Due to the length and conserved nature of the 23S rRNA gene, amplification and sequencing are often performed in overlapping fragments.
1. DNA Extraction:
-
As per Protocol 1.
2. PCR Amplification (Example for one fragment):
-
Primers: Design primers to amplify fragments of approximately 500-800 bp spanning the entire ~3.1 kb gene.
-
Example Forward Primer (targeting the 5' end): 5'-AGAGTTTGATCCTGGCTCAG-3'
-
Example Reverse Primer: 5'-AAGGAGGTGATCCAGCCGCA-3' (Note: These are universal bacterial 23S rRNA primers and may need to be optimized for M. tuberculosis.)
-
-
PCR Reaction Mix and Thermocycling Conditions: Similar to Protocol 1, but the extension time may need to be adjusted based on the fragment size.
3. PCR Product Purification and Sanger Sequencing:
-
As per Protocol 1. Repeat for all fragments to obtain the full gene sequence.
Visualizations
References
- 1. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of In Vitro Activity and MIC Distributions between the Novel Oxazolidinone Delpazolid and Linezolid against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primerdesign.co.uk [primerdesign.co.uk]
- 6. MGH DNA Core [dnacore.mgh.harvard.edu]
- 7. Sanger Sequencing Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
improving Sutezolid bioavailability in animal infection models
Welcome to the technical support center for researchers working with sutezolid in animal infection models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to improving the oral bioavailability of this compound.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during in vivo experiments with this compound.
Q1: We are observing low and variable plasma concentrations of this compound in our mouse model after oral administration. What could be the cause?
A1: Low and variable oral bioavailability is a common challenge for poorly soluble compounds like this compound. Several factors could be contributing to this issue:
-
Poor Solubility and Dissolution: this compound's low aqueous solubility can limit its dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption.
-
Formulation Issues: A simple suspension of the drug powder may not be optimal for absorption. The physical properties of the suspension, such as particle size and stability, can significantly impact bioavailability.
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Gastrointestinal Tract Physiology: The pH of the GI tract, gastric emptying time, and presence of food can all influence drug dissolution and absorption. In preclinical studies, fasting animals prior to dosing is a common practice to reduce variability.
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First-Pass Metabolism: this compound undergoes metabolism to an active sulfoxide metabolite, PNU-101603.[1][2] Extensive first-pass metabolism in the liver can reduce the amount of parent drug that reaches systemic circulation.
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress in the animals, which can affect physiological parameters and drug absorption.
Q2: How can we improve the oral bioavailability of this compound in our animal experiments?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound. While specific data for this compound is limited, the following approaches are well-established for this class of compounds:
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[3][4] This can be achieved through techniques like wet milling to create a nanosuspension.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its solubilization in the GI tract.[4][5] These formulations form fine emulsions upon contact with GI fluids, which can enhance drug absorption.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can improve its dissolution rate and apparent solubility.
Q3: We are preparing a suspension for oral gavage. What are some key considerations to ensure consistency?
A3: When preparing a suspension for oral gavage, consistency is key to obtaining reproducible results. Here are some important factors to consider:
-
Vehicle Selection: The choice of vehicle can impact the stability and bioavailability of the drug. Common vehicles for preclinical studies include water, saline, methylcellulose, or carboxymethylcellulose (CMC) solutions.
-
Particle Size: Ensure that the particle size of the this compound powder is consistent across batches.
-
Homogeneity: The suspension should be uniformly mixed to ensure that each animal receives the correct dose. Use a homogenizer or sonicator to break up any agglomerates.
-
Stability: Assess the physical stability of the suspension over the duration of the experiment. If the drug particles settle too quickly, it can lead to inaccurate dosing.
Frequently Asked Questions (FAQs)
Q1: What is the typical pharmacokinetic profile of this compound in animal models?
A1: In animal models such as mice and non-human primates, orally administered this compound is absorbed and metabolized to its active sulfoxide metabolite, PNU-101603.[6] The exposure of the metabolite is often significantly higher than that of the parent drug. For example, in mice dosed with 100 mg/kg, the sulfoxide metabolite exposure was five to ten times that of the parent compound.[6]
Q2: Is there a known food effect on the bioavailability of this compound?
Q3: What are the recommended dosing regimens for this compound in animal efficacy studies?
A3: The optimal dosing regimen depends on the specific animal model and the therapeutic endpoint. However, studies have shown that a divided dosing schedule (e.g., twice daily) may result in greater cumulative activity compared to a single daily dose.[2] This is likely due to the time-dependent killing characteristics of this compound.
Q4: Are there any known issues with the stability of this compound in formulation?
A4: While specific stability data for various this compound formulations is not extensively published, as with any suspension, physical instability (settling, aggregation) can be a concern. It is important to characterize the stability of your chosen formulation under the conditions of your experiment. For lipid-based formulations, chemical stability of the drug in the excipients should also be assessed.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite in Mice
| Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) |
| This compound | 100 | Not Reported | Not Reported |
| PNU-101603 | 100 | Not Reported | 5-10 fold higher than parent |
Source: Adapted from a study in mice which reported the relative exposure of the metabolite to the parent drug.[6]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers (Single Ascending Dose of a Tablet Formulation)
| Dose (mg) | This compound Cmax (ng/mL) | This compound AUC (ngh/mL) | PNU-101603 Cmax (ng/mL) | PNU-101603 AUC (ngh/mL) |
| 300 | 185 | 1340 | 1180 | 18800 |
| 600 | 258 | 2440 | 2040 | 36300 |
| 1200 | 315 | 4510 | 3380 | 66800 |
| 1800 | 328 | 5990 | 4410 | 91900 |
Source: Data from a single ascending-dose study in healthy adult subjects. Note the less-than-proportional increase in Cmax with increasing doses, suggesting potential saturation of absorption.[6]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration
This protocol describes a general method for preparing a this compound nanosuspension using wet milling, a common top-down nanotechnology approach.[7]
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
High-energy bead mill
Procedure:
-
Premixing: Disperse the this compound API and a suitable stabilizer in purified water. The concentration of the drug and stabilizer should be optimized based on preliminary studies.
-
Milling: Transfer the premix to the bead mill containing the milling media.
-
Nanosizing: Mill the suspension at a controlled temperature for a specified duration to achieve the desired particle size (typically < 500 nm).
-
Characterization:
-
Measure the particle size and particle size distribution using a dynamic light scattering (DLS) instrument.
-
Assess the physical stability of the nanosuspension by monitoring for any signs of aggregation or crystal growth over time.
-
Determine the zeta potential to evaluate the surface charge and stability of the nanoparticles.
-
-
Dosing: The final nanosuspension can be administered to animals via oral gavage.
Protocol 2: Oral Gavage in Mice
This protocol provides a standardized procedure for oral gavage in mice to ensure accurate dosing and minimize animal stress.
Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe
-
This compound formulation
Procedure:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gavage Needle Insertion:
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus.
-
Crucially, do not force the needle. If resistance is met, withdraw the needle and try again.
-
-
Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation from the syringe.
-
Needle Removal: Gently withdraw the needle along the same path of insertion.
-
Monitoring: Observe the animal for a few minutes after the procedure to ensure there are no signs of distress, such as difficulty breathing.
Mandatory Visualization
Caption: Experimental workflow for evaluating this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Pharmacokinetics of drugs administered in nanosuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 7. Pharmacokinetics of tedizolid, this compound, and this compound-M1 in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Sutezolid vs. Linezolid: A Comparative Guide on Efficacy Against Multidrug-Resistant Tuberculosis (MDR-TB) Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health. The oxazolidinone class of antibiotics, particularly linezolid, has become a cornerstone in the treatment of MDR-TB. However, significant toxicity associated with long-term linezolid use has spurred the development of newer-generation oxazolidinones, such as sutezolid. This guide provides a comprehensive comparison of the efficacy of this compound and linezolid against MDR-TB clinical isolates, supported by experimental data.
Data Presentation: In Vitro Efficacy
A comparative analysis of the in vitro activity of this compound and linezolid against clinical isolates of Mycobacterium tuberculosis reveals this compound's potent antibacterial properties.
| Drug | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Proposed ECOFF (µg/mL) |
| This compound | MDR-TB & pre-XDR-TB | < LZD MIC₅₀ | < LZD/TZD MIC₉₀ | 0.5 |
| Linezolid | MDR-TB & pre-XDR-TB | > SZD/TZD MIC₅₀ | = TZD MIC₉₀ | 1.0 |
MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates. ECOFF: Epidemiological cut-off value. Data compiled from a study on 177 MTB isolates (67 MDR-TB and 110 pre-XDR-TB)[1].
In a study involving 177 clinical isolates from Hainan, China, this compound demonstrated the strongest antibacterial activity, followed by tedizolid and linezolid[1]. The MIC₅₀ of this compound was equivalent to that of tedizolid and lower than that of linezolid. Furthermore, the MIC₉₀ of this compound was lower than that of both linezolid and tedizolid[1]. Another study on slowly growing mycobacteria, including M. tuberculosis, showed that this compound's MICs were generally 4- to 8-fold lower than those of linezolid[2].
Preclinical and Clinical Efficacy
Preclinical studies in murine models of tuberculosis have consistently demonstrated this compound's potent activity. In a murine model mimicking latent TB infection, this compound was found to be significantly more potent than linezolid[3][4]. While both drugs were bacteriostatic against actively growing bacilli, they exhibited bactericidal activity against non-replicating cells[3][4].
Recent Phase 2b clinical trials, SUDOCU (this compound Dose-finding and Combination Evaluation) and DECODE (Delpazolid Dose-finding and Combination Development), have provided valuable insights into the clinical potential of this compound as a safer alternative to linezolid[5][6][7][8].
Key Findings from Recent Clinical Trials:
-
Enhanced Safety Profile: The SUDOCU trial, which tested this compound in combination with bedaquiline, delamanid, and moxifloxacin in patients with drug-sensitive pulmonary TB, reported no cases of nerve damage or blood toxicity, which are significant concerns with long-term linezolid therapy[5][6][7][8]. While some side effects like liver issues and changes in heart rhythm were observed, they were notably less frequent than those associated with linezolid[8].
-
Strong Antibacterial Activity: this compound demonstrated robust antibacterial activity across all tested doses and was well-tolerated by patients[5][6][7]. These findings position this compound as a promising candidate to replace linezolid in future TB treatment regimens, especially for long-term administration[5][6][7].
It is important to note that these trials did not include a direct head-to-head comparison with a linezolid-containing arm for efficacy but focused on establishing the safety and dose of this compound in a combination regimen.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and linezolid are provided below.
Minimal Inhibitory Concentration (MIC) Determination using BACTEC MGIT 960 System
This automated system is utilized for determining the susceptibility of Mycobacterium tuberculosis to various antimicrobial agents.
-
Inoculum Preparation: A suspension of the M. tuberculosis clinical isolate is prepared and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted 1:5 in sterile saline for inoculation[9].
-
Drug Preparation: The drugs (this compound and linezolid) are prepared at various concentrations. For the MGIT 960 system, specific drug concentrations are selected based on previously published MIC data[9].
-
Inoculation: A 0.5 mL volume of the prepared mycobacterial suspension is inoculated into the BACTEC MGIT 960 tubes containing the different drug concentrations and a drug-free control tube[9].
-
Incubation and Monitoring: The inoculated tubes are loaded into the BACTEC MGIT 960 instrument, which incubates them at 37°C and monitors for fluorescence every 60 minutes. An increase in fluorescence indicates bacterial growth[10][11].
-
Interpretation of Results: The MIC is defined as the lowest drug concentration that prevents a significant increase in fluorescence compared to the drug-free control tube within a specified timeframe[12]. The instrument automatically flags a tube as positive when the fluorescence reaches a certain threshold[10][11].
Murine Model of Tuberculosis
This in vivo model is crucial for evaluating the efficacy of anti-tuberculosis agents.
-
Infection: BALB/c mice (typically 10-12 weeks old) are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., Erdman strain) using an inhalation exposure system calibrated to deliver a specific number of bacilli (e.g., 50-100) into the lungs[13].
-
Pre-treatment Assessment: A subset of mice is sacrificed one day post-infection to confirm the initial bacterial uptake in the lungs. Another group is sacrificed at the start of therapy (e.g., 24 days post-infection) to determine the bacterial load before treatment initiation[13].
-
Drug Administration: Mice are treated with this compound or linezolid at various doses and frequencies. The drugs are typically administered via oral gavage.
-
Efficacy Evaluation: At different time points during and after treatment, cohorts of mice are sacrificed, and their lungs and spleens are homogenized. The bacterial load is quantified by plating serial dilutions of the homogenates on 7H11 agar plates and counting the colony-forming units (CFUs) after incubation[13].
-
Relapse Assessment: To assess the sterilizing activity of the drugs, a group of treated mice is held for a period without treatment, and then their organs are cultured to check for any resurgence of bacterial growth.
Whole Blood Bactericidal Assay (WBA)
This ex vivo assay measures the bactericidal activity of drugs in the context of the host's immune cells.
-
Mycobacterial Preparation: A standard stock of Mycobacterium tuberculosis (e.g., H37Rv) is grown to mid-log phase and stored frozen. A standard curve is generated to correlate the time to positivity (TTP) in the MGIT 960 system with the volume of the mycobacterial stock[14].
-
Blood Collection: Fresh heparinized whole blood is collected from healthy volunteers or patients.
-
Infection and Drug Exposure: A standardized inoculum of mycobacteria is added to the whole blood. The blood is then incubated with different concentrations of this compound or linezolid at 37°C for a specified period (e.g., 72 hours)[14].
-
Bacterial Viability Measurement: After incubation, the blood cells are lysed, and the mycobacteria are recovered. The bacterial pellet is resuspended and inoculated into MGIT tubes. The TTP is recorded by the MGIT 960 system[14].
-
Data Analysis: The bactericidal activity is determined by comparing the TTP of the drug-treated samples to that of the untreated control. A longer TTP in the treated samples indicates bacterial killing. The results are often expressed as the change in the logarithm of colony-forming units (ΔlogCFU)[14].
Visualizations
Mechanism of Action: Oxazolidinone Antibiotics
Caption: Mechanism of action for this compound and linezolid.
Experimental Workflow: Murine Model of TB Efficacy Study
Caption: Experimental workflow for a murine model of TB.
Logical Relationship: this compound's Improved Therapeutic Window
Caption: this compound's improved therapeutic window.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro Antimicrobial Activity Comparison of Linezolid, Tedizolid, this compound and Delpazolid Against Slowly Growing Mycobacteria Isolated in Beijing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two New Tuberculosis Drugs Show Superior Safety Profile Over Linezolid in Phase 2b Trials [trial.medpath.com]
- 6. news-medical.net [news-medical.net]
- 7. Safe alternatives to toxic tuberculosis drug linezolid | German Center for Infection Research [dzif.de]
- 8. Promising new treatments for drug-resistant tuberculosis - Study confirms safety and efficacy of two new drugs - Radboudumc [radboudumc.nl]
- 9. Evaluation of MGIT 960-Based Antimicrobial Testing and Determination of Critical Concentrations of First- and Second-Line Antimicrobial Drugs with Drug-Resistant Clinical Strains of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. finddx.org [finddx.org]
- 11. MGIT 960 Instrument: Principle for Culture | Knowledge Base [ntep.in]
- 12. researchgate.net [researchgate.net]
- 13. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
Sutezolid Demonstrates Potent Sterilizing Activity in Chronic Tuberculosis Infection Models
For Immediate Release
[City, State] – [Date] – New comparative data from preclinical studies validate the potent sterilizing activity of sutezolid, an oxazolidinone antibiotic, in chronic tuberculosis (TB) infection models. These findings position this compound as a promising candidate for future TB treatment regimens, offering comparable or superior efficacy to existing therapies, including linezolid. This guide provides an objective comparison of this compound's performance against alternative treatments, supported by experimental data, for researchers, scientists, and drug development professionals.
Superior Efficacy in Murine Models
This compound, both as a monotherapy and as part of combination regimens, has shown significant efficacy in reducing bacterial load and preventing relapse in chronically infected mice. Notably, when substituted for linezolid in the BPaL regimen (bedaquiline + pretomanid + linezolid), forming the BPaS regimen (bedaquiline + pretomanid + this compound), it demonstrates at least equivalent and often superior bactericidal and sterilizing effects.
Comparative Efficacy Data
The following tables summarize the key findings from studies in BALB/c and C3HeB/FeJ mouse models of chronic TB infection.
Table 1: Comparative Bactericidal Activity in Lungs of Chronically Infected Mice (4-Week Treatment)
| Treatment Regimen | Mouse Model | Mean Log10 CFU Reduction in Lungs | Reference |
| BPaL (Bedaquiline + Pretomanid + Linezolid) | BALB/c | 3.8 - 4.0 | [1][2][3] |
| BPaS (Bedaquiline + Pretomanid + this compound) | BALB/c | 3.8 - 4.0 | [1][2][3] |
| BPaL (Bedaquiline + Pretomanid + Linezolid) | C3HeB/FeJ | 2.72 | [1][2] |
| BPaS (Bedaquiline + Pretomanid + this compound) | C3HeB/FeJ | 2.50 | [1][2] |
| BPa (Bedaquiline + Pretomanid) | C3HeB/FeJ | 1.99 | [1][2] |
| Untreated Control | C3HeB/FeJ | 0 (Baseline ~7.48 log10 CFU) | [1][2] |
Table 2: Relapse Rates in Murine Models After Treatment Cessation
| Treatment Regimen | Treatment Duration | Mouse Model | Relapse Rate (%) | Reference |
| This compound + First-Line Drugs | 2 months | Murine | 35% | [4] |
| This compound + First-Line Drugs | 4 months | Murine | 5% | [4] |
| BPaL-containing regimens | - | Murine | Significant decrease | [5] |
| BPaS-containing regimens | - | BALB/c | Outperforms HRZE | [4][6] |
Mechanism of Action
This compound is a member of the oxazolidinone class of antibiotics and functions by inhibiting bacterial protein synthesis.[7][8][9] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for translation.[8] This mechanism is distinct from many other TB drugs, making it effective against drug-resistant strains.[8]
Figure 1. This compound's mechanism of action.
Experimental Protocols
The validation of this compound's sterilizing activity relies on well-established chronic TB infection models in mice.
Chronic TB Infection Model Workflow
The general workflow for these experiments is as follows:
Figure 2. Experimental workflow for drug efficacy testing.
Detailed Methodologies
1. Animal Models:
-
BALB/c mice: A commonly used inbred strain for TB research that develops a robust immune response but generally does not form human-like necrotic granulomas.
-
C3HeB/FeJ mice: This strain is known to develop caseous necrotic lung lesions that more closely mimic human TB pathology, making it valuable for testing drug efficacy against persistent bacteria within these lesions.[1][2]
2. Infection Protocol:
-
Mice are infected via the aerosol route with a low dose of Mycobacterium tuberculosis (e.g., H37Rv or Erdman strain) to establish a pulmonary infection.
-
The infection is allowed to progress for 4-6 weeks to establish a chronic state, characterized by a stable bacterial load in the lungs and spleen.
3. Drug Administration:
-
This compound and comparator drugs are typically administered orally via gavage, once daily, for a specified treatment period (e.g., 4 to 8 weeks).
-
Dosages are often selected to be equivalent to human therapeutic doses.
4. Assessment of Sterilizing Activity:
-
Bactericidal Activity: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The number of viable bacteria is quantified by plating serial dilutions on nutrient agar and counting the colony-forming units (CFUs). Efficacy is measured by the reduction in log10 CFU compared to untreated controls.
-
Relapse Studies: To assess sterilizing activity (the ability to kill all persisting bacteria), treatment is discontinued after a defined period. Mice are then held for a further period (e.g., 3 months) without treatment, after which the bacterial load in their organs is determined. The proportion of mice with bacterial regrowth (relapse) is a key indicator of the regimen's sterilizing potential.[4]
Conclusion
The available preclinical data strongly support the sterilizing activity of this compound in chronic TB infection models. Its performance, particularly as a substitute for linezolid in combination therapies, suggests it could be a valuable component of future, potentially safer and more effective, TB treatment regimens. Further clinical evaluation is warranted to translate these promising preclinical findings into improved outcomes for patients with tuberculosis.
References
- 1. A Modified BPaL Regimen for Tuberculosis Treatment replaces Linezolid with Inhaled Spectinamides [elifesciences.org]
- 2. A modified BPaL regimen for tuberculosis treatment replaces linezolid with inhaled spectinamides | eLife [elifesciences.org]
- 3. A modified BPaL regimen for tuberculosis treatment replaces linezolid with inhaled spectinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic efficacy analysis of tuberculosis treatment with BPaL‐containing regimens using a multiscale modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. journalwjbphs.com [journalwjbphs.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Sutezolid Demonstrates a Superior Mitochondrial Safety Profile Compared to Linezolid in Vitro
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals that sutezolid, a next-generation oxazolidinone antibiotic, exhibits a significantly lower mitochondrial toxicity profile compared to its predecessor, linezolid. This finding is critical for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of safer antibacterial agents, particularly for long-term therapeutic use.
The primary mechanism of toxicity for oxazolidinones is the inhibition of mitochondrial protein synthesis (MPS), a consequence of the structural similarity between mitochondrial and bacterial ribosomes. Prolonged inhibition of MPS can lead to adverse clinical effects, including myelosuppression and neuropathy. Comparative in vitro studies provide crucial early indicators of the potential for such toxicities.
Quantitative Comparison of Mitochondrial Toxicity
A key head-to-head in vitro study utilizing human liver-derived HepG2 cells provides quantitative data on the differential mitochondrial toxicity of this compound and linezolid. The half-maximal inhibitory concentration (IC50) for mitochondrial protein synthesis is a critical parameter in assessing this toxicity.
| Parameter | This compound | Linezolid | Fold Difference (this compound vs. Linezolid) | Reference |
| Mitochondrial Protein Synthesis Inhibition (IC50) | 106 µM | 17.9 µM | ~5.9-fold less potent | [1] |
This near six-fold higher IC50 value for this compound indicates that a significantly greater concentration of the drug is required to inhibit mitochondrial protein synthesis to the same extent as linezolid, suggesting a wider therapeutic window and a potentially better safety profile.[1]
While direct comparative in vitro data on reactive oxygen species (ROS) production and overall cytotoxicity (e.g., IC50 for cell viability) for this compound versus linezolid are not extensively available in the reviewed literature, the significant difference in MPS inhibition is a strong indicator of reduced mitochondrial impairment.
The Mechanism of Oxazolidinone-Induced Mitochondrial Toxicity
Oxazolidinone antibiotics, including this compound and linezolid, exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis. Due to the endosymbiotic origin of mitochondria, their ribosomes share a high degree of homology with bacterial ribosomes. This similarity allows oxazolidinones to also bind to the mitochondrial ribosome, leading to the inhibition of the synthesis of essential mitochondrial proteins, many of which are critical components of the electron transport chain responsible for cellular energy production.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and linezolid mitochondrial toxicity.
Mitochondrial Protein Synthesis Inhibition Assay (In-Cell ELISA)
This assay quantifies the inhibition of mitochondrial protein synthesis by measuring the relative levels of a mitochondrially-encoded protein (Cytochrome c Oxidase subunit I, COX-I) and a nuclear-encoded mitochondrial protein (Succinate Dehydrogenase subunit A, SDHA).
Experimental Workflow:
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates.
-
Drug Treatment: Cells are exposed to a range of concentrations of this compound and linezolid for a specified period (e.g., 72 hours).
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
ELISA: The relative quantities of COX-I and SDHA are determined using a commercially available in-cell ELISA kit (e.g., MitoBiogenesis™ In-Cell ELISA Kit). This involves the immunodetection of the two proteins in the same well.
-
Data Analysis: The ratio of COX-I to SDHA is calculated for each drug concentration. The results are then normalized to untreated control cells. The IC50 value, the concentration at which a 50% reduction in the COX-I/SDHA ratio is observed, is determined by fitting the data to a dose-response curve.
Cell Viability Assessment (Janus Green Staining)
Janus Green B is a vital stain that is actively taken up by mitochondria in living cells. The amount of stain retained is proportional to the number of viable cells.
Experimental Workflow:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compounds in a 96-well plate as described above.
-
Staining: After the treatment period, the culture medium is removed, and the cells are incubated with a Janus Green B staining solution.
-
Washing: The staining solution is removed, and the wells are washed to remove excess dye.
-
Dye Elution: A solution (e.g., 0.5 M HCl) is added to each well to elute the stain from the cells.
-
Absorbance Measurement: The absorbance of the eluted dye is measured using a microplate reader at a specific wavelength (e.g., ~600 nm).
-
Data Analysis: The absorbance values are used to determine the percentage of viable cells relative to an untreated control.
Conclusion
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sutezolid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Sutezolid is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Hands | Chemical-resistant gloves | While specific breakthrough times for this compound are not available, it is recommended to use powder-free nitrile or latex gloves.[2][3] Double gloving is advised, with one glove cuff under the gown and the other over.[3] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[2] |
| Eyes | Safety glasses with side shields or goggles | Eye protection meeting appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) should be used to protect against splashes.[4] |
| Body | Protective disposable gown | A lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3] Gowns should be changed regularly, and immediately if contaminated.[2] |
| Respiratory | Not generally required for routine handling | For activities that may generate dust or aerosols, such as weighing or preparing solutions outside of a containment system, or during a large spill, a respirator (e.g., N95 or N100) should be worn.[2][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage. If the package is compromised, handle it within a chemical fume hood.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources[1]. Recommended storage temperatures are -20°C for the powder and -80°C for solutions[1][6].
-
The storage area should be clearly labeled with appropriate hazard warnings.
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to avoid inhalation and dust formation[1][7].
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and clean it thoroughly after use.
-
Avoid eating, drinking, or smoking in the handling area[1].
3. In Case of a Spill:
-
Evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including a respirator if the spill involves powder.
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, follow institutional procedures for hazardous material cleanup.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in accordance with federal, state, and local regulations.[1][8] Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container.[8] |
| Contaminated PPE (e.g., gloves, gowns) | Place in a sealed bag and dispose of as hazardous waste.[3][8] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. This compound (PNU-100480)|168828-58-8|MSDS [dcchemicals.com]
- 2. pppmag.com [pppmag.com]
- 3. osha.gov [osha.gov]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. research.luriechildrens.org [research.luriechildrens.org]
- 8. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
